Amino-PEG10-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGGTGCHTQMBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120419 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-42-6 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Amino-PEG10-Boc from Amino-PEG10-alcohol

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of mono-Boc-protected amino-PEG10-alcohol (Amino-PEG10-Boc), a valuable heterobifunctional linker in bioconjugation and drug development. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the development of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Its acid-labile nature allows for the selective protection and deprotection of amine functionalities, enabling controlled, sequential synthesis.[1][]

The synthesis described herein focuses on the chemoselective N-Boc protection of the terminal amine of amino-PEG10-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The inherent higher nucleophilicity of the primary amine compared to the terminal hydroxyl group allows for a high degree of selectivity under controlled reaction conditions.[3]

Core Synthesis Principle

The fundamental principle of this synthesis is the reaction of the primary amine of amino-PEG10-alcohol with di-tert-butyl dicarbonate in the presence of a non-nucleophilic base. The base is crucial for scavenging the acidic byproduct generated during the reaction, driving the equilibrium towards the formation of the carbamate.

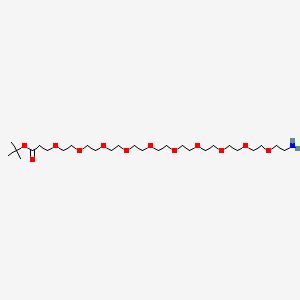

Below is a diagram illustrating the chemical transformation:

Caption: Chemical reaction for the Boc protection of amino-PEG10-alcohol.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

Amino-PEG10-alcohol (starting material)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve amino-PEG10-alcohol (1 equivalent) in anhydrous dichloromethane.

-

Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 equivalents).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3 to 12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Once the reaction is complete, wash the reaction mixture with 1M HCl to remove excess base.

-

Subsequently, wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

-

Finally, wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required to achieve high purity.

-

Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Amino-PEG10-alcohol | 1.0 equivalent | Starting material. |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 equivalents | The Boc protecting agent. |

| Base (DIPEA or TEA) | 1.5 - 2.0 equivalents | A non-nucleophilic base is used to scavenge the acid formed during the reaction. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF can also be used.[4] |

| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 3 - 12 hours | Reaction progress should be monitored to determine the optimal time.[1] |

| Product Information | ||

| Product Name | This compound | N-Boc-amino-PEG10-alcohol. |

| Expected Yield | >90% | Yields are typically high for this reaction. |

| Purity | >95% | Purity can be assessed by HPLC and NMR. Further purification can be done if necessary. |

| Characterization | ||

| Analytical Techniques | NMR, LC-MS, HPLC | Used to confirm the structure and purity of the final product. |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from its corresponding amino-alcohol is a robust and high-yielding reaction that is fundamental for the construction of more complex PEGylated molecules for research and drug development. The protocol provided in this guide is based on well-established procedures for Boc protection and can be readily implemented in a standard organic synthesis laboratory. Careful monitoring of the reaction and appropriate purification techniques will ensure the desired product is obtained in high purity.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and advanced drug delivery, the precise control of chemical reactions is paramount. The tert-butyloxycarbonyl (Boc) group, a cornerstone of amine protection chemistry, plays a pivotal role when integrated into polyethylene (B3416737) glycol (PEG) linkers. These Boc-protected PEG linkers are indispensable tools for the sequential and controlled synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various PEGylated therapeutics.[1] This guide provides a comprehensive technical overview of the chemical properties of Boc-protected PEG linkers, complete with experimental protocols and quantitative data to inform their effective application in research and development.

Core Chemical Principles

The primary function of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This protection is crucial for directing chemical modifications to other functional groups on the linker or a molecule to which it is being attached. The Boc group's stability in a wide array of non-acidic conditions, including basic and nucleophilic environments, makes it compatible with a diverse range of synthetic steps.[1] Its defining characteristic is its lability under acidic conditions, which cleanly regenerates the free amine for subsequent conjugation steps.[1][2]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step conjugation strategies.[1] This architecture prevents undesirable side reactions and allows for the controlled, stepwise assembly of intricate molecular constructs.[1]

Key Chemical Properties and Quantitative Data

The efficacy of Boc-protected PEG linkers hinges on the efficiency of both the protection and deprotection steps. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagents | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEA | Dichloromethane (DCM) | Room Temperature | 3 - 12 | >95 |

| Boc Deprotection | Trifluoroacetic acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Reagent | Concentration | Solvent | Advantages | Disadvantages |

| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | Fast, efficient, volatile byproduct | Harsh, may cleave other acid-labile groups |

| Hydrogen chloride (HCl) | 4M | 1,4-Dioxane | Effective, less volatile than TFA | Can be corrosive, may require neutralization |

| Zinc Bromide (ZnBr₂) | N/A | Dichloromethane (DCM) | Milder Lewis acid condition | Slower reaction times, potential for metal contamination |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Cleavage Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Byproducts | Isobutylene and CO₂ (volatile) | Dibenzofulvene-piperidine adduct (requires washing) |

| Typical Use | Solid-phase peptide synthesis, solution-phase synthesis | Solid-phase peptide synthesis (orthogonal strategy with Boc) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If acid-sensitive groups are present, TIS can be added as a scavenger.[3]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][3]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][3]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer, filter, and concentrate to yield the free amine.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-amino-PEG-resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1]

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat steps 2-6 for each amino acid in the desired sequence.

Visualizing Key Processes

To further elucidate the chemical transformations and workflows involving Boc-protected PEG linkers, the following diagrams are provided.

Caption: Mechanism of Boc protection of an amino-PEG linker.

Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker.

Caption: General workflow for sequential bioconjugation.

Conclusion

Boc-protected PEG linkers are sophisticated and versatile reagents that empower researchers and drug developers to construct complex, well-defined bioconjugates. A thorough understanding of their chemical properties, including the kinetics and conditions for protection and deprotection, is essential for their successful implementation. The strategic use of these linkers facilitates the development of next-generation therapeutics and diagnostics with improved efficacy, stability, and pharmacokinetic profiles.

References

A Technical Guide to the Solubility of Amino-PEG10-Boc in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG10-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data in public domains, this document leverages information from structurally analogous molecules to provide a robust predictive assessment of its solubility in common organic solvents.

Core Concepts: Understanding the Structural Basis of Solubility

The solubility of this compound is dictated by the interplay of its three primary structural components: the terminal tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal amino group.

-

t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances the molecule's affinity for lipophilic organic solvents.[1]

-

Amino Group: The primary amine introduces polarity and the capacity for hydrogen bonding, which promotes solubility in polar protic and aprotic solvents.[1]

-

PEG10 (Polyethylene Glycol) Linker: The ten-unit polyethylene glycol chain is highly flexible and hydrophilic.[1] This characteristic significantly contributes to its solubility across a broad spectrum of solvents, including polar organic solvents and aqueous solutions.[1][2] The PEG chain's ability to form hydrogen bonds is a key factor in its solubility profile.[1]

The combination of these distinct domains results in a molecule with a versatile solubility profile, showing compatibility with a range of common organic solvents.

Inferred Solubility Data

| Solvent Classification | Solvent | Analogous Compound(s) | Inferred Solubility of this compound | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1] |

| Dimethylformamide (DMF) | t-Boc-N-amido-PEG10-amine | Soluble | [] | |

| Dimethylacetamide (DMAC) | t-Boc-N-amido-dPEG®₁₁-amine | Likely Soluble | [1] | |

| Acetonitrile (ACN) | t-Boc-N-amido-dPEG®₁₁-amine | Likely Soluble | [1] | |

| Chlorinated | Dichloromethane (DCM) | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1][] |

| Aqueous | Water | t-Boc-N-amido-dPEG®₁₁-amine | Soluble | [1][] |

Interpretation: The high solubility of the closely related t-Boc-N-amido-dPEG®₁₁-amine in a range of polar aprotic and chlorinated solvents strongly suggests that this compound will exhibit a similar solubility profile.[1] The primary structural differences are minor and are not expected to drastically alter the overall solubility in these solvents.[1] The hydrophilic nature of the PEG spacer further supports its solubility in aqueous media.[2][]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following general experimental protocol, based on the widely used shake-flask method, is recommended.[5]

Objective: To determine the approximate equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile)

-

Small glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and vortex briefly to disperse the solid.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC.[5]

-

Analyze the filtered supernatant from the saturated solution under the same conditions.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or molarity (mol/L), at the specified temperature.[5]

-

Visualizations

References

Stability of Amino-PEG10-Boc Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Amino-PEG10-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of therapeutics such as PROTACs. Understanding the stability profile of this linker under various pH conditions is critical for its effective use, ensuring the integrity of the molecule during synthesis, purification, and application.

Core Concepts: Chemical Stability of this compound

The stability of this compound is primarily dictated by its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone. The linkage of the amino group to the PEG chain, typically an amide bond, also plays a crucial role in the overall stability of the molecule.

Boc Protecting Group: The Boc group is notoriously labile under acidic conditions.[1] Strong acids, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly used to deprotect the amine, a crucial step in sequential conjugation strategies.[2][3][4] Conversely, the Boc group is generally stable under neutral and basic conditions.[1][5] While deprotection under basic conditions can occur in specific cases, particularly with activated amines, it is not a standard method for simple primary amines.[6][7]

PEG Linker: The polyethylene glycol backbone is generally considered stable. However, it can be susceptible to oxidative degradation, which can be accelerated by the presence of metal ions and elevated temperatures.[1] The stability of the linkages within the PEG chain and to the terminal groups is pH-dependent. Amide bonds, for instance, are generally stable at neutral pH but can undergo hydrolysis under strongly acidic or basic conditions.[1][7]

Quantitative Stability Data

Table 1: Stability of a Boc-Protected Amino-PEG10 Derivative Under Acidic Conditions [8]

| pH | Temperature (°C) | Time (hours) | % Remaining Intact | Key Degradation Product |

| 1 | 25 | 1 | < 10% | Deprotected Amine |

| 1 | 25 | 4 | < 1% | Deprotected Amine |

| 3 | 25 | 24 | ~ 85% | Deprotected Amine |

| 3 | 25 | 48 | ~ 70% | Deprotected Amine |

| 5 | 25 | 48 | > 95% | Minor Deprotected Amine |

Table 2: Stability of a Boc-Protected Amino-PEG10 Derivative Under Neutral and Basic Conditions [8]

| pH | Temperature (°C) | Time (hours) | % Remaining Intact | Key Degradation Product |

| 7.4 | 25 | 48 | > 99% | None Detected |

| 9 | 25 | 48 | > 98% | None Detected |

| 11 | 25 | 24 | ~ 95% | Minor Amide Hydrolysis Products |

| 11 | 25 | 48 | ~ 90% | Minor Amide Hydrolysis Products |

Experimental Protocols

The following are detailed protocols for assessing the stability of this compound under various pH conditions.

Protocol for pH Stability Assessment

This protocol outlines a general procedure for determining the stability of this compound across a range of pH values.

Materials:

-

This compound

-

Phosphate buffer (pH 7.4, for neutral conditions)

-

Citrate buffer (for acidic pH, e.g., pH 3, 5)

-

Borate buffer (for basic pH, e.g., pH 9, 11)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (for mobile phase)

-

HPLC or UPLC system with a C18 column

-

Mass spectrometer (MS) detector (recommended) or Charged Aerosol Detector (CAD)[9][]

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

-

Prepare Test Solutions: In separate vials, dilute the stock solution with the respective pH buffers to a final concentration of 0.1 mg/mL.

-

Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 37°C).

-

Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the aliquots by RP-HPLC-MS or HPLC-CAD.

-

HPLC Conditions (Example):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5-95% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Detection: MS (scan for parent and expected degradant masses) or CAD.

-

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the t=0 sample. Identify any major degradation products by their mass-to-charge ratio.

Protocol for Forced Degradation Study

This protocol is designed to accelerate the degradation of this compound to identify potential degradation pathways.[11]

Acid Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Incubate at 60°C for 4-8 hours.

-

Neutralize with NaOH and analyze by HPLC-MS.

Base Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Incubate at 60°C for 4-8 hours.

-

Neutralize with HCl and analyze by HPLC-MS.

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours.

-

Analyze by HPLC-MS.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental processes discussed in this guide.

Caption: Acid-catalyzed deprotection of the Boc group.

Caption: Base-catalyzed hydrolysis of the amide linkage.

Caption: Experimental workflow for pH stability testing.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Heterobifunctionality: An In-depth Technical Guide to Amino-PEG10-Boc Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the precise and controlled assembly of molecular components is paramount. Heterobifunctional linkers are indispensable tools in this endeavor, and among them, Amino-PEG10-Boc linkers have emerged as a versatile and widely utilized class. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with this compound linkers, offering researchers and drug development professionals a detailed resource for their work in creating advanced biomolecules and therapeutics.

Core Principles: The Power of Orthogonal Reactivity

The fundamental strength of an this compound linker lies in its heterobifunctional nature. It possesses two distinct reactive termini separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This design allows for a controlled, stepwise approach to conjugation, preventing unwanted side reactions and enabling the precise construction of complex molecular architectures.[1]

The three key components of an this compound linker are:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary or secondary amine.[1] This protecting group is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][3] This acid-labile nature is crucial for orthogonal conjugation strategies, where one end of the linker is reacted first, followed by deprotection and subsequent reaction of the newly exposed amine.[4]

-

A Polyethylene Glycol (PEG) Spacer: The ten-unit PEG chain (PEG10) is a flexible, hydrophilic spacer that confers several advantageous properties to the linker and its conjugates.[5] PEGylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[6][7] The PEG10 moiety can increase the aqueous solubility of hydrophobic molecules, reduce aggregation, minimize steric hindrance between conjugated partners, and potentially decrease the immunogenicity of the final conjugate.[5][6][8][]

-

A Second Reactive Functional Group: The other end of the linker is functionalized with a reactive group that dictates its conjugation chemistry. Common variants include a primary amine, a carboxylic acid, an N-hydroxysuccinimide (NHS) ester, a bromide, or an azide, each enabling specific covalent bond formation with a target molecule.[2][4][10]

Applications in Bioconjugation and Drug Development

The unique architecture of this compound linkers makes them highly valuable in a range of applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADC development, these linkers can be used to attach a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen.[11] The PEG spacer can enhance the stability and solubility of the ADC, while the specific conjugation chemistry allows for controlled attachment to the antibody.[]

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome.[6][12] this compound linkers are frequently used as building blocks for the flexible chain connecting the target protein ligand and the E3 ligase ligand.[12][13][14] The length and flexibility of the PEG10 spacer are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][13]

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available t-Boc-N-amido-PEG10 derivatives, providing a comparative overview for researchers.

| Product Name | Supplier(s) | Molecular Weight ( g/mol ) | Purity | CAS Number |

| t-Boc-N-amido-PEG10-acid | AxisPharm, Precise PEG, Apollo Scientific | ~629.74 | ≥95% | 2410598-01-3 |

| t-Boc-N-amido-PEG10-amine | BroadPharm, AxisPharm | ~600.77 | ≥98% | 1347704-59-9 |

| t-Boc-N-amido-PEG10-NHS ester | BroadPharm, AxisPharm, Aladdin | ~726.81 | ≥95% | 2055040-78-1 |

| t-Boc-N-amido-PEG10-azide | BroadPharm, Glycomindsynth | ~614.75 | ≥95% | Not available |

Note: Data is compiled from publicly available information and may be subject to change. Please refer to the supplier for the most current data.[4]

The efficiency of conjugation is dependent on several factors, including the nature of the nucleophile, reaction pH, temperature, and stoichiometry of reactants. The table below provides expected conjugation efficiencies for a bromo-PEG derivative under optimized conditions.

| Conjugation Partner (Nucleophile) | Reaction pH | Molar Ratio (PEG:Nucleophile) | Reaction Time (hours) | Temperature (°C) | Expected Conjugation Efficiency (%) |

| Primary Amine (e.g., Lysine side chain) | 8.0 - 9.0 | 5:1 | 24 | 25 | 60 - 75 |

| Thiol (e.g., Cysteine side chain) | 7.0 - 7.5 | 3:1 | 4 | 25 | 85 - 95 |

Data is based on reactions with model compounds and may vary depending on the specific molecules involved.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound linkers in research and development. The following are generalized protocols for key chemical transformations.

Protocol 1: Boc Deprotection to Yield a Free Amine

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[1][13]

Materials:

-

Boc-protected PEG linker/conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of TFA in DCM (e.g., 1:1 mixture or 50% TFA in DCM).[1][13] For sensitive substrates, a scavenger cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used to prevent side reactions.[15][16]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[13]

-

Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Workflow for the deprotection of a Boc-protected PEG linker.

Protocol 2: Amide Bond Formation with a Carboxylic Acid Moiety

This protocol describes the coupling of a deprotected amine-PEG linker to a carboxylic acid using carbodiimide (B86325) chemistry.[4]

Materials:

-

Amine-PEG linker

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC. Stir the mixture at room temperature for 1-4 hours to form the NHS ester.

-

Coupling to Amine: In a separate vessel, dissolve the amine-PEG linker in a suitable buffer. Add the activated NHS ester solution to the amine solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching and Purification: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine). Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC.

General workflow for amide bond formation.

Protocol 3: Conjugation of a Bromo-PEG Linker to a Thiol-Containing Molecule

This protocol describes the alkylation of a thiol (e.g., a cysteine residue in a protein) with a bromo-PEG linker.[6][15]

Materials:

-

t-Boc-N-amido-PEG10-Br

-

Thiol-containing molecule (e.g., protein with a cysteine residue)

-

Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5, degassed)

-

Reducing agent (e.g., TCEP), if necessary

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)[6][15]

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation (if necessary): If the protein's cysteine residues are oxidized, treat with a suitable reducing agent like TCEP to regenerate the free thiols. Remove the excess reducing agent by buffer exchange or a desalting column.

-

Linker Preparation: Prepare a stock solution of t-Boc-N-amido-PEG10-Br in anhydrous DMSO or DMF (e.g., 10-20 mM).[6]

-

Conjugation Reaction: Add the desired molar excess of the bromo-PEG stock solution to the protein solution in the reaction buffer (a 3-fold molar excess is a recommended starting point).[15] Incubate the reaction at room temperature for 4 hours with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol re-oxidation.[15]

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to react with any unreacted bromo-PEG linker.[15]

-

Purification: Remove excess linker and other reaction components by SEC, dialysis, or another suitable purification method to obtain the purified protein-PEG conjugate.[6]

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., by MALDI-TOF MS or UV-Vis spectroscopy).[6]

Mechanism of action for a PROTAC molecule.

Conclusion

This compound linkers represent a powerful and versatile class of chemical tools for researchers in the life sciences. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates. A thorough understanding of their properties, reactivity, and the associated experimental protocols is key to their successful implementation in the development of next-generation therapeutics and research reagents. This guide provides a foundational resource to aid in the strategic application of these valuable linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 10. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 11. Bioconjugation application notes [bionordika.fi]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Strategic Imperative of the PEG10 Spacer in Amino-PEG10-Boc Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) spacers have garnered significant attention for their ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive examination of the role of the 10-unit polyethylene glycol (PEG10) spacer within Amino-PEG10-Boc linkers, a key building block in the synthesis of next-generation targeted therapies.

The Multifaceted Role of the PEG10 Spacer

The this compound linker is a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group (often a carboxylic acid or a reactive ester for further conjugation) separated by a discrete PEG10 chain. This specific 10-unit PEG spacer is not merely a passive connector; it actively modulates the properties of the resulting conjugate in several crucial ways.

Enhancing Solubility and Mitigating Aggregation

A primary challenge in the development of ADCs and PROTACs is the often-poor aqueous solubility of the cytotoxic payloads or small molecule ligands.[1][2] The hydrophilic nature of the PEG10 spacer significantly enhances the overall water solubility of the conjugate, which is critical for formulation, administration, and bioavailability.[2][] By creating a hydration shell, the PEG linker can prevent the aggregation of hydrophobic drug molecules, a common issue that can lead to reduced efficacy and potential immunogenicity.[4][5]

Optimizing Pharmacokinetics and Biodistribution

The length of the PEG spacer has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains are known to increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[6][7][8] This prolonged exposure can lead to greater accumulation at the target site, thereby enhancing therapeutic efficacy.[6][9] The PEG10 spacer offers a balance, providing sufficient length to improve pharmacokinetics without the excessive chain lengths that can sometimes negatively impact potency.[10]

Fine-Tuning Ternary Complex Formation in PROTACs

In the context of PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[11] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming into the correct orientation for ubiquitination. Conversely, an excessively long linker may not effectively bring the proteins into proximity.[11] The PEG10 linker often provides an optimal distance and flexibility to facilitate these crucial protein-protein interactions, leading to efficient target degradation.[12][13]

Quantitative Impact of PEG Spacer Length

The selection of the optimal PEG spacer length is a critical step in the design of ADCs and PROTACs, as it directly influences their biological activity. The following tables summarize representative data from various studies, illustrating the impact of PEG linker length on key performance metrics. While direct comparative data for a 10-unit Amino-PEG-Boc linker is not always available in a single study, the presented data demonstrates the general trends observed with varying discrete PEG linker lengths.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Alkyl C8 | BTK | Mino | 150 | 75 |

| PEG4 | BTK | Mino | 50 | 85 |

| PEG8 | BTK | Mino | 15 | 95 |

| PEG10 | BTK | Mino | 5 | 98 |

| PEG12 | BTK | Mino | 20 | 90 |

| (Data is illustrative of general trends and compiled from various sources)[11] |

Table 2: Influence of PEG Linker Length on ADC Cytotoxicity

| Conjugate | Linker Type | Target Cell Line | IC50 (nM) |

| ADC-1 | No PEG | NCI-N87 | ~5 |

| ADC-2 | 4 kDa PEG | NCI-N87 | ~22.5 |

| ADC-3 | 10 kDa PEG | NCI-N87 | ~112 |

| (Data adapted from a study with larger PEG chains, illustrating the principle that excessive linker length can sometimes reduce in vitro potency)[7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in the study of PEG10-linked conjugates is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a common experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

To facilitate the practical application of these concepts, this section provides detailed methodologies for key experiments used to characterize conjugates synthesized with this compound linkers.

Protocol for PROTAC Synthesis using this compound

This protocol describes a general approach for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand to an this compound linker.

-

Boc Deprotection of the Linker:

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Monitor the reaction by LC-MS.

-

Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino-PEG10-linker.

-

-

Coupling of the First Ligand (e.g., E3 Ligase Ligand):

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

-

Add a non-nucleophilic base like DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amino-PEG10-linker (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker conjugate by preparative HPLC.

-

-

Coupling of the Second Ligand (e.g., Target Protein Ligand):

-

Activate the terminal group of the E3 ligase-linker conjugate (if it's a carboxylic acid) using the same procedure as in step 2.

-

Add the target protein ligand (containing a reactive amine) to the activated intermediate.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the final PROTAC product by preparative HPLC and characterize by NMR and high-resolution mass spectrometry (HRMS).[14]

-

Protocol for In Vitro Protein Degradation Assay (Western Blot)

This assay quantifies the reduction of a target protein in cells following treatment with a PROTAC.[15]

-

Cell Seeding and Treatment:

-

Seed the desired cell line (e.g., THP-1 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).[16]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[17]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.[17]

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[18]

-

Protocol for Ternary Complex Formation Assay (AlphaLISA)

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous, no-wash format.[1]

-

Reagent Preparation:

-

Prepare tagged recombinant proteins: the target protein (e.g., GST-tagged BRD4) and the E3 ligase complex (e.g., FLAG- and 6xHis-tagged Cereblon complex).[19]

-

Prepare a serial dilution of the PROTAC in the appropriate assay buffer (e.g., AlphaLISA Binding Assay Buffer).[19]

-

Prepare AlphaLISA Acceptor beads (e.g., Anti-GST) and Donor beads (e.g., Anti-FLAG) in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the target protein, the E3 ligase complex, and the PROTAC at various concentrations.[20]

-

Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA Acceptor beads and incubate.

-

Add the AlphaLISA Donor beads under subdued light and incubate.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

The formation of the ternary complex brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.

-

Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to a "hook effect" due to the formation of binary complexes.[1][20]

-

Conclusion

The this compound linker, with its discrete 10-unit PEG spacer, represents a sophisticated and highly valuable tool in the design of targeted therapeutics. Its ability to enhance solubility, optimize pharmacokinetics, and facilitate the formation of productive ternary complexes in PROTACs underscores the critical role of the linker in modern drug development. A thorough understanding of its properties, supported by robust quantitative analysis and detailed experimental validation, is essential for researchers and scientists aiming to harness the full potential of ADCs and PROTACs in the fight against disease. The strategic selection of the PEG10 spacer can be a deciding factor in the translation of a promising molecule from the laboratory to the clinic.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Amino-PEG12-amine, 361543-12-6 | BroadPharm [broadpharm.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. SLAS2024 [slas2024.eventscribe.net]

- 20. resources.revvity.com [resources.revvity.com]

The Strategic Role of the Boc Protecting Group in PEGylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery systems, the precise control over reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group serves as a cornerstone in the strategic chemical modification of molecules, particularly in the context of polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature provides a robust and reliable method for the temporary masking of primary and secondary amines, enabling multi-step synthetic strategies that are crucial for the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEGylation, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of Boc Protection in PEGylation

The primary function of the Boc group is to prevent the nucleophilic amine from participating in unintended reactions during a synthetic sequence. By converting the amine to a carbamate, its reactivity is effectively suppressed under a wide range of conditions, including basic and nucleophilic environments. This stability allows for chemical modifications at other sites of the PEG linker or the molecule it is attached to. The key advantage of the Boc group lies in its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), which regenerates the free amine for subsequent conjugation steps.[1][2]

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in sophisticated bioconjugation strategies.[1] This arrangement allows for a controlled, stepwise assembly of complex molecular architectures, a critical aspect in the design of targeted therapies and advanced biomaterials.

Quantitative Data on Boc Protection and Deprotection in PEGylation

The efficiency of both the protection and deprotection steps is a critical factor in the overall yield and purity of the final PEGylated product. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers

| PEG Molecular Weight (Da) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 400 | (Boc)₂O (1.5) | PEG-400 (solvent-free) | Room Temp | 0.5 - 2 | >90 | [1] |

| 3000 | (Boc)₂O (2.0), DIPEA (6.0) | Dichloromethane | Room Temp | 3 | High | [3] |

| 5000 | (Boc)₂O (1.2), NaHCO₃ (2.0) | 1,4-Dioxane/Water | Room Temp | 12 | >95 | N/A |

| 10000 | (Boc)₂O (1.5), DMAP (0.1) | Dichloromethane | Room Temp | 4 | High | N/A |

Note: "High" yield indicates yields reported in the literature as high but without a specific percentage. N/A indicates that while the protocol is common, a specific literature source for that exact combination was not found in the provided search results.

Table 2: Representative Conditions for Boc Deprotection of PEG Linkers

| PEG Molecular Weight (Da) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N/A | 50% TFA | Dichloromethane | Room Temp | 0.5 - 2 | >95 | [1] |

| N/A | 20-50% TFA | Dichloromethane | 0 to Room Temp | 1 - 2 | High | [4] |

| N/A | 4M HCl | 1,4-Dioxane | Room Temp | 0.5 - 2 | High | [1] |

| Dipeptide | 2 eq. TFA | Ionic Liquid | 110 | ~0.17 | High | [5] |

Note: "High" yield indicates yields reported in the literature as high but without a specific percentage. N/A indicates that while the protocol is common, a specific literature source for that exact combination was not found in the provided search results.

Table 3: Comparison of Boc and Fmoc Protecting Groups in the Context of PEGylation

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA, HF)[1][2] | Base (e.g., Piperidine)[2] |

| Stability | Stable to bases and nucleophiles[1] | Stable to acids[1] |

| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1] |

| Orthogonality | Orthogonal to Fmoc, Cbz, and other base-labile or hydrogenolysis-cleavable groups. | Orthogonal to Boc, t-butyl esters, and other acid-labile groups.[2] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high yields and purity in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (optional).

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

To the stirred solution, add (Boc)₂O (typically 1.1-1.5 equivalents).[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger for sensitive substrates)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][4]

-

If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporation with toluene (B28343) can help remove residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt/DIC)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove excess TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal amine.[1]

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Visualizations: Signaling Pathways, Experimental Workflows, and Logical Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Boc protection of an amino-PEG linker.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: General workflow for bioconjugation using a Boc-protected PEG linker.

Caption: Logical relationship of orthogonal protecting groups in multi-step synthesis.

References

Synthesis of t-Boc-N-amido-PEG10-Br from the corresponding alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of t-Boc-N-amido-PEG10-Br, a heterobifunctional linker crucial in bioconjugation and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines the common synthetic strategies, detailed experimental protocols, and relevant chemical data.

The core of this molecule features a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyl bromide.[1] This structure allows for a modular approach to synthesizing complex biomolecules.[1] The t-Boc group provides a stable protecting group for the amine, which can be removed under mild acidic conditions.[3][4] The PEG spacer enhances aqueous solubility and provides flexibility, which is critical for applications such as PROTACs where it facilitates the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase.[2][4] The terminal bromide acts as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various molecules.[4][5][6]

Synthetic Strategy

The conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide is typically achieved through a two-step process. The first step involves the activation of the alcohol to create a better leaving group, followed by a nucleophilic substitution with a bromide salt. An alternative, direct conversion can be accomplished using an Appel reaction.

Two-Step Conversion via Mesylation/Tosylation and Bromination

A widely employed and reliable method involves the conversion of the terminal alcohol to a mesylate or tosylate intermediate. This intermediate is then reacted with a bromide source, such as lithium bromide, to yield the final product.

Direct Conversion via the Appel Reaction

The Appel reaction provides a direct route to convert the alcohol to the bromide using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[4] This method proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry.[7]

Experimental Protocols

The following protocols are based on standard procedures for the bromination of alcohols and are adapted for the specific substrate, t-Boc-N-amido-PEG10-OH.

Method 1: Two-Step Synthesis via Mesylation and Bromination

Step 1: Mesylation of t-Boc-N-amido-PEG10-OH

This step converts the terminal hydroxyl group into a good leaving group (mesylate).

-

Reaction Scheme:

Mesylation of the terminal alcohol. -

Materials:

Reagent Molar Equivalent t-Boc-N-amido-PEG10-OH 1.0 Methanesulfonyl chloride (MsCl) 1.7 Triethylamine (B128534) (Et₃N) 2.2 | Anhydrous Dichloromethane (B109758) (DCM) | - |

-

Procedure:

-

Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add triethylamine (Et₃N, 2.2 eq) to the solution.[1]

-

Slowly add methanesulfonyl chloride (MsCl, 1.7 eq) dropwise to the reaction mixture.[1]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Step 2: Bromination

This step involves the nucleophilic substitution of the mesylate with bromide.

-

Reaction Scheme:

Nucleophilic substitution with bromide. -

Materials:

Reagent Molar Equivalent t-Boc-N-amido-PEG10-OMs 1.0 Lithium bromide (LiBr) ~17 Acetone - Ethyl acetate (B1210297) (EtOAc) - Water - Brine - | Anhydrous sodium sulfate (B86663) (Na₂SO₄) | - |

-

Procedure:

-

To the reaction mixture from Step 1, add acetone and an excess of lithium bromide (approximately 17 equivalents).[2]

-

Stir the mixture overnight at room temperature.[2]

-

Remove the solvents under reduced pressure.[2]

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure t-Boc-N-amido-PEG10-Br.[1][2]

-

Method 2: Appel Reaction

This method provides a one-step conversion of the alcohol to the bromide.

-

Reaction Scheme:

Appel reaction for alcohol bromination. -

Materials:

Reagent Molar Equivalent t-Boc-N-amido-PEG10-OH 1.0 Carbon tetrabromide (CBr₄) 1.5 Triphenylphosphine (PPh₃) 1.5 | Anhydrous Dichloromethane (DCM) | - |

-

Procedure:

-

Dissolve t-Boc-N-amido-PEG10-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.[4]

-

Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.[4]

-

Slowly add carbon tetrabromide (1.5 eq) to the reaction mixture.[4]

-

Allow the reaction to stir at room temperature for 12-24 hours.[4]

-

Monitor the reaction progress by TLC.[4]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and any unreacted starting materials, yielding the final product, t-Boc-N-amido-PEG10-Br.[4]

-

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₅₄BrNO₁₂ |

| Molecular Weight | 664.62 g/mol |

| PEG Chain Length | 10 units |

| Terminal Groups | t-Boc-protected amine, Bromo |

(Data based on predicted values)[4]

Synthetic Workflow Overview

The overall synthetic process starting from the commercially available t-Boc-N-amido-PEG10-OH is summarized in the following workflow diagram.

Conclusion

The synthesis of t-Boc-N-amido-PEG10-Br from its corresponding alcohol is a straightforward process that can be achieved through multiple reliable methods. The choice between a two-step mesylation/bromination sequence and a one-step Appel reaction will depend on factors such as reagent availability, desired reaction kinetics, and scalability. Both methods, followed by standard chromatographic purification, can yield the high-purity product required for demanding applications in drug development and bioconjugation.

References

An In-depth Technical Guide to the Physicochemical Properties of t-Boc-N-amido-PEG10-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-Br is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer of ten ethylene (B1197577) glycol units, and a terminal bromide.[1][5] This unique combination of functionalities provides researchers with a versatile tool for covalently linking molecules, enhancing solubility, and enabling controlled, stepwise chemical modifications.[1]

The t-Boc protecting group offers a stable yet readily cleavable means of masking a primary amine, which is crucial for directing the reactivity of the molecule and allowing for a sequential conjugation strategy.[1][2] The PEG10 spacer is a hydrophilic chain that increases the aqueous solubility of hydrophobic molecules, reduces aggregation, and minimizes steric hindrance.[1][6] The terminal bromide serves as a reactive handle for covalent bond formation through nucleophilic substitution reactions.[1][5]

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C27H54BrNO12 | [5][7] |

| Molecular Weight | 664.62 g/mol | [5][7] |

| Appearance | Inferred to be a waxy solid or thick liquid at room temperature. | [8] |

| Purity | Typically ≥95% | [1] |

Solubility

The solubility of t-Boc-N-amido-PEG10-Br is largely dictated by its constituent parts: the nonpolar t-Boc group, the polar amide group, and the highly hydrophilic PEG10 chain.[6] Consequently, it is expected to be soluble in a range of common organic solvents.[1][6]

| Solvent | Classification | Predicted Solubility |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |

| Chlorinated Hydrocarbons (e.g., Dichloromethane) | Halogenated | Likely Soluble |

Stability and Storage

For optimal stability, t-Boc-N-amido-PEG10-Br should be stored at -20°C, protected from moisture and light.[1][9] The stability of the compound is influenced by pH, temperature, and the presence of strong nucleophiles.[10] The t-Boc group is labile under acidic conditions.[1][2][4]

Experimental Protocols

Synthesis of t-Boc-N-amido-PEG10-Br

A general synthetic route for t-Boc-N-amido-PEG10-Br starts from the corresponding alcohol, t-Boc-N-amido-PEG10-OH.[1][5] The synthesis involves a two-step process: mesylation or tosylation of the terminal hydroxyl group, followed by bromination.[1]

Step 1: Mesylation/Tosylation

-

Dissolve t-Boc-N-amido-PEG10-OH in anhydrous dichloromethane (B109758) (DCM) and cool the solution to 0°C in an ice bath.[1][2]

-

Add triethylamine (B128534) (typically 2.2 equivalents) to the solution.[1][2]

-

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (typically 1.7 equivalents) dropwise to the stirred solution.[1][2]

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1][2]

Step 2: Bromination

-

Dilute the reaction mixture with acetone (B3395972) and add an excess of lithium bromide (typically around 17 equivalents).[1]

-

Stir the mixture overnight at room temperature.[1]

-

Upon completion, the reaction mixture is worked up and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure t-Boc-N-amido-PEG10-Br.[2]

General Protocol for Conjugation to a Protein

This protocol describes the conjugation of t-Boc-N-amido-PEG10-Br to thiol groups (cysteine residues) on a protein.

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP to expose free thiol groups. Remove the reducing agent using a desalting column.[3][11]

-

Linker Preparation: Prepare a stock solution of t-Boc-N-amido-PEG10-Br in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).[1][3]

-

Conjugation Reaction: Add the desired molar excess of the t-Boc-N-amido-PEG10-Br stock solution to the protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).[1][3][11]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to several hours.[1]

-

Purification: Remove excess, unreacted linker and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.[11]

t-Boc Deprotection

The t-Boc protecting group can be removed under mild acidic conditions to reveal a primary amine.[4]

-

Dissolve the t-Boc protected compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[4]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, remove the TFA and DCM under reduced pressure.[4]

Applications in Drug Development

PROTAC Development

t-Boc-N-amido-PEG10-Br is a valuable building block for the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][4] The PEG10 linker in this context provides optimal length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Antibody-Drug Conjugate (ADC) Development